5-(4-Bromo-2-ethylphenyl)oxazole
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Overview
Description
5-(4-Bromo-2-ethylphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound features a bromine atom and an ethyl group attached to the phenyl ring, making it a unique derivative of oxazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-ethylphenyl)oxazole typically involves the condensation of 4-bromo-2-ethylbenzaldehyde with an appropriate amine and a source of oxygen. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from reaction mixtures. These catalysts can be reused multiple times, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-ethylphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenyl oxazoles.
Scientific Research Applications
5-(4-Bromo-2-ethylphenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: Oxazole derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-ethylphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The presence of the bromine atom and the ethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 5-Arylamin-6-bromo-2-ethylbenzo[d]oxazole-4,7-diones
- Isoxazole derivatives
Uniqueness
5-(4-Bromo-2-ethylphenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group on the phenyl ring differentiates it from other oxazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
5-(4-bromo-2-ethylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-8-5-9(12)3-4-10(8)11-6-13-7-14-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZFWQRFXORMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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